molecular formula C29H32N4O4 B2711903 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide CAS No. 2034585-04-9

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B2711903
CAS No.: 2034585-04-9
M. Wt: 500.599
InChI Key: MOZSEZZKJUYYSJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule is built around a 1H-benzo[de]isoquinoline-1,3(2H)-dione core , a scaffold known for its rigid, planar structure and potential electronic properties. The core is functionalized with an N-benzyl-N-(2-hydroxyethyl)acetamide group, which incorporates a benzylic moiety and a flexible hydroxyethyl chain, features commonly used to modulate a compound's solubility and biomolecular interactions . These elements are linked via a piperazine ring , a nitrogen-containing heterocycle frequently employed in medicinal chemistry as a spacer to influence molecular conformation and pharmacokinetics . The integration of these distinct pharmacophores makes this compound a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. Its multifaceted structure supports investigations in areas such as molecular recognition and the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4/c34-19-18-32(20-22-6-2-1-3-7-22)26(35)21-31-14-12-30(13-15-31)16-17-33-28(36)24-10-4-8-23-9-5-11-25(27(23)24)29(33)37/h1-11,34H,12-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZSEZZKJUYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N(CCO)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide typically involves multi-step synthetic routes. The initial step often starts with the formation of the benzo[de]isoquinoline scaffold, followed by various protection-deprotection steps and functional group modifications to achieve the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would require optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are employed to streamline the process, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

  • Oxidation: : Often leading to modifications on the hydroxyethyl moiety.

  • Reduction: : Targeting the isoquinoline core or the piperazine ring.

  • Substitution: : On the benzyl or the acetyl groups, allowing for various derivatives to be synthesized.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : As a building block in creating new materials with specific chemical properties.

  • Catalysis: : Acts as a ligand in catalytic cycles.

Biology

  • Biological Probes: : Used to tag and trace biological pathways.

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.

Medicine

  • Pharmacology: : Investigated for potential therapeutic effects in various diseases.

  • Drug Development: : As a lead compound for developing new drugs.

Industry

  • Material Science: : Incorporation into polymers for advanced materials.

  • Chemical Sensors: : Utilized in the development of sensors due to its reactive groups.

Mechanism of Action

The compound’s mechanism of action is primarily through its interaction with molecular targets such as enzymes and receptors. Its multiple functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

  • Target Affinity: The benzo[de]isoquinolin-dione group may enhance DNA intercalation or topoisomerase inhibition, akin to anthraquinone-based drugs.
  • Solubility : The hydroxyethyl group improves aqueous solubility compared to lipophilic analogues like Example 118 (isopropyl group) .
  • SAR Trends : Piperazine-acetamide derivatives with bulky aromatic substituents (e.g., BZ-IV’s benzothiazole) often exhibit anticancer activity, whereas smaller groups (e.g., 29c’s thiazole) focus on enzyme modulation .

Patent and Commercial Analogues

and highlight structurally related compounds in patents, such as Example 118 (indazole-piperazine hybrid) and N-benzyl-2-[4-cinnamylpiperazin-1-yl]acetamide. These prioritize lipophilic substituents (e.g., cinnamyl, indazole) for membrane penetration, contrasting with the target compound’s polar hydroxyethyl group .

Biological Activity

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[de]isoquinoline moiety, which is known for its diverse biological activities. Its molecular formula is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, and it possesses multiple functional groups that may contribute to its biological effects.

PropertyValue
Molecular Weight430.52 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF
Log P3.45

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The benzo[de]isoquinoline scaffold is known to inhibit various protein interactions, particularly those involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of dioxo functional groups suggests potential antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment.

Anticancer Activity

Research has indicated that compounds related to this compound demonstrate significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies using MTT assays have shown that related isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
Cell LineIC50 (µM)
HeLa15
MCF-720

Neuropharmacological Effects

The compound's potential as an anticonvulsant has been explored through various animal models:

  • Seizure Models : In studies involving the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model, compounds with similar structures have shown protective effects against induced seizures .

Case Studies

Several studies have focused on the pharmacological evaluation of compounds structurally similar to this compound:

  • Study on Anticancer Properties : A study published in Cancer Letters demonstrated that derivatives of benzo[de]isoquinoline effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Neuroprotective Study : Research published in Neuropharmacology indicated that similar compounds exhibited significant anticonvulsant activity in rodent models, suggesting their potential utility in treating epilepsy .

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